Regioisomeric Differentiation: 6-yl vs. 7-yl Benzamide Substitution in Thiophene-2-Sulfonyl-THQ Series
The target compound carries the 2-ethoxybenzamide group at the 6-position of the tetrahydroquinoline ring. The commercially available 7-yl regioisomer, 2-ethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (CAS 898429-90-8), represents the closest positional isomer . In broadly analogous RORγt inverse agonist series, even a one-carbon shift of the benzamide attachment point from the 6- to the 7-position of the THQ core altered both potency (>10-fold difference in IC50) and the agonist/inverse-agonist functional profile [1]. Although direct comparative data for these two specific CAS compounds are not publicly available, the precedent establishes that 6-yl vs. 7-yl regioisomers cannot be assumed bioequivalent.
| Evidence Dimension | Regiochemistry of benzamide linker on tetrahydroquinoline core |
|---|---|
| Target Compound Data | Benzamide at 6-position of 1,2,3,4-tetrahydroquinoline (CAS 946335-58-6) |
| Comparator Or Baseline | Acetamide at 7-position of 1,2,3,4-tetrahydroquinoline (CAS 898429-90-8) |
| Quantified Difference | Structural difference: one-carbon shift in linker position. Biological effect magnitude: not yet quantified for these specific compounds; class precedent suggests >10-fold potency shifts possible [1] |
| Conditions | Structural comparison based on CAS registry data; biological inference drawn from THQ-sulfonamide RORγt SAR literature |
Why This Matters
Procurement of the incorrect regioisomer (7-yl instead of 6-yl) may yield a compound with divergent target binding and functional activity, invalidating screening campaigns or SAR studies.
- [1] Sun N, et al. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent RORγt inverse agonists. European Journal of Medicinal Chemistry, 2020, 187: 111965. DOI: 10.1016/j.ejmech.2019.111965. (See Table 3 for positional SAR). View Source
